4-Bromo-3-hydroxybenzamide (CAS 916213-59-7) is a tri-substituted aromatic building block utilized as a regiochemically pure precursor for heterocyclic API synthesis [1]. Featuring an aryl bromide at the C4 position, a phenolic hydroxyl at C3, and a primary carboxamide at C1, this compound provides three distinct, chemoselective handles for downstream modification. In industrial procurement, it is primarily sourced as a rigid scaffold for palladium-catalyzed cross-coupling reactions, directed ortho-metalation, and the construction of fused heterocyclic APIs, such as indazole-based kinase activators[2]. By offering a pre-established 1,3,4-substitution pattern, it eliminates the need for multi-step selective halogenation during early-stage process chemistry.
Generic substitution with closely related analogs fundamentally compromises synthetic efficiency and target binding geometry. Attempting to synthesize this motif de novo by brominating the unfunctionalized 3-hydroxybenzamide results in a difficult-to-separate mixture of 2-bromo, 4-bromo, and 6-bromo regioisomers, drastically reducing overall yield and increasing chromatographic purification costs [1]. Furthermore, substituting with the regioisomer 3-bromo-4-hydroxybenzamide alters the spatial orientation of the reactive sites; when used in the synthesis of rigid heterocycles like indazoles, this geometric shift changes the exit vectors of subsequent cross-coupling partners, which can ablate binding affinity in spatially constrained enzyme pockets such as the AMPK active site [2]. Finally, utilizing 4-bromobenzamide removes the critical C3-hydroxyl ortho-directing group required for cyclization, rendering the formation of specific oxygen-containing fused rings synthetically unviable [3].
Procuring pre-functionalized 4-Bromo-3-hydroxybenzamide guarantees >97% regiochemical purity for the desired 1,3,4-substitution pattern. In contrast, de novo electrophilic bromination of 3-hydroxybenzamide yields a complex mixture due to competing ortho/para direction from the hydroxyl group and meta direction from the amide, typically capping the isolated yield of the 4-bromo isomer at <40% [1].
| Evidence Dimension | Isolated yield of the pure 4-bromo regioisomer |
| Target Compound Data | >97% purity via direct procurement |
| Comparator Or Baseline | <40% isolated yield via de novo bromination of 3-hydroxybenzamide |
| Quantified Difference | >57% higher yield of the desired regioisomer with zero isomeric purification overhead. |
| Conditions | Standard electrophilic aromatic bromination conditions (e.g., Br2/AcOH or NBS). |
Eliminates costly and solvent-intensive chromatographic separations required to remove 2-bromo and 6-bromo impurities during API scale-up.
The C4-bromide in 4-Bromo-3-hydroxybenzamide features a significantly lower bond dissociation energy (~81 kcal/mol) compared to its aryl chloride analog (~96 kcal/mol). This allows for >90% conversion in standard palladium-catalyzed Suzuki-Miyaura couplings at mild temperatures (60-80°C) using standard ligands, whereas 4-chloro-3-hydroxybenzamide typically requires temperatures >100°C and expensive, specialized dialkylbiaryl phosphine ligands to achieve comparable >85% yields [1].
| Evidence Dimension | Suzuki-Miyaura coupling conversion rate and temperature |
| Target Compound Data | >90% conversion at 60-80°C (4-Bromo-3-hydroxybenzamide) |
| Comparator Or Baseline | >85% conversion at >100°C (4-Chloro-3-hydroxybenzamide) |
| Quantified Difference | Achieves higher conversion at 20-40°C lower temperatures using standard, lower-cost catalyst systems. |
| Conditions | Pd(PPh3)4 or Pd(dppf)Cl2, aryl boronic acid, mild base, 60-80°C. |
Reduces energy consumption and catalyst costs during the late-stage functionalization of pharmaceutical intermediates.
The distinct pKa difference between the C3-phenolic hydroxyl (pKa ~9.5) and the C1-primary amide (pKa ~15-16) in 4-Bromo-3-hydroxybenzamide allows for highly chemoselective O-alkylation (>85% yield) using mild bases like K2CO3. In contrast, attempting similar functionalization on 4-bromo-3-aminobenzamide results in competitive N-alkylation of the aniline group, reducing the yield of the desired mono-alkylated product to <60% without the use of complex protecting group strategies [1].
| Evidence Dimension | Chemoselectivity in direct alkylation |
| Target Compound Data | >85% selective O-alkylation (4-Bromo-3-hydroxybenzamide) |
| Comparator Or Baseline | <60% selective mono-alkylation (4-Bromo-3-aminobenzamide) |
| Quantified Difference | >25% higher yield of the selectively functionalized intermediate without protecting groups. |
| Conditions | Alkyl halide, K2CO3, DMF, room temperature to 50°C. |
Streamlines synthetic workflows by allowing direct etherification without adding protection and deprotection steps to the manufacturing route.
Utilized as a core starting material for substituted indazole propionic acid derivatives, where the C4-bromide serves as the critical attachment point for late-stage Suzuki coupling with biphenyl moieties [1].
Procured as a rigid scaffold for the synthesis of benzoxazoles and benzofurans, leveraging the adjacent C3-hydroxyl and C4-bromide for highly efficient, atom-economical cyclization reactions [2].
Employed in targeted protein degrader synthesis, where the C3-phenol is O-alkylated to attach PEG linkers, while the C1-amide and C4-bromide are retained for target-ligand conjugation [3].
Irritant